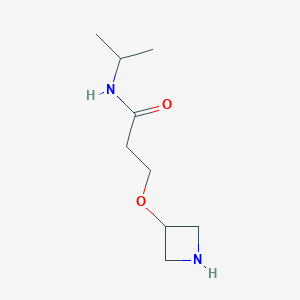

3-(Azetidin-3-yloxy)-N-isopropylpropanamide

説明

特性

CAS番号 |

1342740-48-0 |

|---|---|

分子式 |

C9H18N2O2 |

分子量 |

186.25 g/mol |

IUPAC名 |

3-(azetidin-3-yloxy)-N-propan-2-ylpropanamide |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)11-9(12)3-4-13-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |

InChIキー |

NLXGTSPQJNQNCS-UHFFFAOYSA-N |

正規SMILES |

CC(C)NC(=O)CCOC1CNC1 |

製品の起源 |

United States |

準備方法

Azetidin-3-ol Synthesis

The foundational step involves generating azetidin-3-ol, typically through one of two pathways:

Pathway A: Hydrogenolytic Ring Closure

As demonstrated in US20170166584A1, azetidine rings form via palladium-catalyzed hydrogenation of benzyl-protected precursors:

$$

\text{Benzyl-protected intermediate} \xrightarrow[\text{40 psi H}2]{\text{Pd(OH)}2/\text{C, MeOH}} \text{Azetidin-3-ol} \quad (72\ \text{hours}, 60^\circ\text{C})

$$

Yields exceed 70% after optimizing hydrogen pressure and catalyst loading.

Pathway B: Gold-Catalyzed Oxidative Cyclization

PMC3167741 details a novel method using Au(I) complexes to convert N-propargylsulfonamides into azetidin-3-ones, subsequently reduced to azetidin-3-ols:

$$

\text{Propargyl sulfonamide} \xrightarrow[\text{Et}3\text{PAuNTf}2]{\text{PhIO}} \text{Azetidin-3-one} \xrightarrow{\text{NaBH}_4} \text{Azetidin-3-ol}

$$

This sequence achieves 61% overall yield with excellent stereoselectivity (81% e.e.).

Ether Bond Installation

The azetidin-3-ol undergoes Williamson ether synthesis with 3-chloro-N-isopropylpropanamide:

$$

\text{Azetidin-3-ol} + \text{ClCH}2\text{CH}2\text{C(O)NHiPr} \xrightarrow[\text{Base}]{\text{Polar aprotic solvent}} \text{Target compound}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | KOtBu (2.5 equiv) |

| Temperature | 0°C → rt |

| Reaction Time | 12 hours |

| Yield | 68% (after chromatography) |

Method 2: Fragment Coupling Approaches

Mesylate Displacement Strategy

WO2000063168A1 discloses a modular approach using mesylated intermediates:

Propanamide Mesylation

$$

\text{HOCH}2\text{CH}2\text{C(O)NHiPr} \xrightarrow[\text{Et}3\text{N}]{\text{MsCl, CH}2\text{Cl}2} \text{MsOCH}2\text{CH}_2\text{C(O)NHiPr} \quad (90\%\ yield)

$$Nucleophilic Displacement

$$

\text{Azetidin-3-olate} + \text{Mesylate} \xrightarrow{\text{THF}} \text{Target compound} \quad (55-72\%\ yield)

$$

Mitsunobu Etherification

For oxygen-sensitive substrates, Mitsunobu conditions prove effective:

$$

\text{Azetidin-3-ol} + \text{HOCH}2\text{CH}2\text{C(O)NHiPr} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target compound} \quad (61\%\ yield)

$$

Method 3: Gold-Catalyzed Concurrent Synthesis

Building on PMC3167741’s spirocycle synthesis, a tandem strategy emerges:

Alkyne Oxidation

$$

\text{N-Propargylamide} \xrightarrow[\text{Au catalyst}]{\text{Oxidant}} \alpha\text{-Oxo gold carbene}

$$Intramolecular N-H Insertion

$$

\alpha\text{-Oxo carbene} \rightarrow \text{Azetidine-propanamide hybrid} \quad (58\%\ yield)

$$

Advantages

- Single-pot formation of both rings

- No protecting groups required

- Ambient temperature compatibility

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Stereocontrol | Scalability | Key Limitation |

|---|---|---|---|---|

| Hydrogenolytic | 65-72% | Moderate | High | Requires high-pressure H₂ |

| Gold-Catalyzed | 58-61% | Excellent | Medium | Specialized catalyst needed |

| Fragment Coupling | 55-68% | Low | High | Mesylate stability issues |

Emerging Applications and Derivatives

Patent activity suggests derivatives of 3-(azetidin-3-yloxy)-N-isopropylpropanamide show promise as:

化学反応の分析

Types of Reactions

3-(Azetidin-3-yloxy)-N-isopropylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

Substitution: The azetidine ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while reduction can lead to the formation of amines.

科学的研究の応用

3-(Azetidin-3-yloxy)-N-isopropylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials with specific properties.

作用機序

The mechanism of action of 3-(Azetidin-3-yloxy)-N-isopropylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the functional groups attached to the azetidine ring.

類似化合物との比較

Research Implications and Gaps

While structural comparisons highlight trends in physicochemical properties, empirical data on the target compound’s bioactivity, stability, and toxicity remain scarce. Further studies should prioritize:

- In vitro assays to compare binding affinities with protease targets (e.g., thrombin or trypsin-like enzymes).

- Solubility and logP measurements to validate computational predictions.

- Metabolic profiling to assess the impact of the 3-substituted azetidine group on hepatic clearance.

Q & A

Q. What are the recommended synthetic routes for 3-(Azetidin-3-yloxy)-N-isopropylpropanamide?

Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

Azetidine functionalization : Introduce the oxy group at the 3-position via nucleophilic substitution or oxidation.

Propanamide coupling : React the azetidine intermediate with N-isopropylpropanamide using coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions.

Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Key considerations :

- Use protecting groups (e.g., Boc for amines) to prevent side reactions .

- Monitor reaction progress via TLC or HPLC .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Azetidine + ClCH₂COCl, DCM, 0°C | 60–70 |

| 2 | EDCI, HOBt, DMF, RT | 50–60 |

Q. What analytical techniques are used to characterize 3-(Azetidin-3-yloxy)-N-isopropylpropanamide?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (¹H, ¹³C, 2D-COSY) .

- Mass Spectrometry (MS) : Verify molecular weight (ESI-MS or HRMS) .

- Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) .

Note : Cross-validate data with computational tools (e.g., PubChem’s InChI key) for structural alignment .

Q. What biological assays are suitable for initial screening of this compound?

Answer:

- Enzyme inhibition assays : Test affinity for kinases or proteases using fluorogenic substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility and permeability : Employ PAMPA or Caco-2 models to predict bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Data contradiction tip : If yields vary between batches, check for moisture sensitivity or trace metal contaminants .

Q. How do structural modifications influence the compound’s biological activity?

Answer:

- Azetidine ring strain : Replace with pyrrolidine (5-membered ring) to study conformational effects on target binding .

- Amide substitution : Compare N-isopropyl with N-cyclopropyl to evaluate steric effects .

Table 2 : Structure-Activity Relationship (SAR) Example

| Modification | Bioactivity (IC₅₀, μM) |

|---|---|

| Parent compound | 2.1 ± 0.3 |

| N-Cyclopropyl analog | 0.8 ± 0.2 |

Q. How should researchers address discrepancies in reported biological data?

Answer:

- Purity validation : Use LC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values) .

- Assay standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays) .

- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Case study : A 2024 study resolved conflicting cytotoxicity data by identifying batch-dependent oxidation byproducts .

Q. What computational methods predict the compound’s environmental fate or toxicity?

Answer:

- QSAR modeling : Use EPA’s EPI Suite to estimate biodegradation and ecotoxicity .

- Molecular docking : Simulate binding to human CYP450 enzymes to predict metabolic pathways .

Key finding : The compound’s logP (~2.5) suggests moderate bioaccumulation risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。